molecular formula C17H18N2O6S B1668345 Carbenicillin CAS No. 4697-36-3

Carbenicillin

Cat. No. B1668345
CAS RN: 4697-36-3
M. Wt: 378.4 g/mol
InChI Key: FPPNZSSZRUTDAP-UWFZAAFLSA-N
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Description

Carbenicillin is an antibiotic in the penicillin group of drugs . It is a bactericidal antibiotic belonging to the carboxypenicillin subgroup of the penicillins . It fights bacteria in your body and is used to treat many different types of infections caused by bacteria, such as bladder infections .


Synthesis Analysis

Carbenicillin is a semi-synthetic β-lactam antibiotic that is related to penicillin . It interferes with the terminal reaction in bacterial wall synthesis . It is recommended for use as a substitute of ampicillin .


Molecular Structure Analysis

The molecular formula of Carbenicillin is C17H18N2O6S . It has an average mass of 378.400 Da and a Monoisotopic mass of 378.088562 Da .


Chemical Reactions Analysis

Carbenicillin exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria . Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . The carboxypenicillins are susceptible to degradation by beta-lactamase enzymes, although they are more resistant than ampicillin to degradation .


Physical And Chemical Properties Analysis

Carbenicillin has a density of 1.5±0.1 g/cm3, a boiling point of 737.8±60.0 °C at 760 mmHg, and a flash point of 400.0±32.9 °C . It has 8 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Safety And Hazards

Carbenicillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPNZSSZRUTDAP-UWFZAAFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4800-94-6 (di-hydrochloride salt)
Record name Carbenicillin [INN:BAN]
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DSSTOX Substance ID

DTXSID6048464
Record name Carbenicillin
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Molecular Weight

378.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Carbenicillin
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Solubility

WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L
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Mechanism of Action

Free carbenicillin is the predominant pharmacologically active fraction of the salt. Carbenicillin exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria. Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that carbenicillin interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/
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Product Name

Carbenicillin

CAS RN

4697-36-3
Record name Carbenicillin
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Record name Carbenicillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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